
Arecaidine hydrochloride
Overview
Description
Arecaidine hydrochloride is a chemical compound with the molecular formula C7H12ClNO2 and a molecular weight of 177.63 g/mol . It is derived from arecaidine, an alkaloid found in the areca nut, which is the fruit of the Areca catechu palm . This compound is known for its bioactive properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
Arecaidine hydrochloride, a pyridine alkaloid, primarily targets the GABA (Gamma-Aminobutyric Acid) receptor and H±coupled amino acid transporter 1 (PAT1, SLC36A1) . GABA is a central inhibitory transmitter, and PAT1 is involved in the transport of amino acids .
Mode of Action
This compound acts as a potent inhibitor for the uptake of GABA . By inhibiting GABA uptake, it increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effects on neuronal activity . This compound also competitively inhibits L-proline uptake by acting as a substrate of the H±coupled amino acid transporter 1 (PAT1, SLC36A1) .
Biochemical Pathways
This compound affects the GABAergic pathway, which plays a crucial role in inhibitory neurotransmission in the central nervous system . By inhibiting GABA uptake, this compound can enhance the inhibitory effects of GABA, potentially affecting various neurological processes .
Pharmacokinetics
It’s known that this compound is a substrate of the h±coupled amino acid transporter 1 (pat1, slc36a1), which may influence its absorption and distribution .
Result of Action
The inhibition of GABA uptake by this compound can lead to an increase in GABA concentration in the synaptic cleft, potentially affecting various neurological processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other constituents in areca nut, such as other alkaloids and nitrosation derivatives, may interact with this compound and affect its action . Furthermore, genetic factors, such as polymorphisms in genes encoding enzymes involved in the metabolism of this compound, may also influence its action .
Biochemical Analysis
Biochemical Properties
Arecaidine hydrochloride plays a significant role in biochemical reactions, particularly as a GABA uptake inhibitor . It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the proton-coupled amino acid transporter 1 (PAT1, SLC36A1), where this compound acts as a substrate and competitively inhibits the uptake of L-proline . This interaction highlights its role in modulating amino acid transport and neurotransmitter regulation.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce DNA damage and increase the expression of oncogenes such as PCNA, Ki67, and B-Raf . Additionally, it affects cell proliferation and tumor cell growth, indicating its potential impact on cancer-related cellular processes .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role as an enzyme inhibitor. This compound inhibits GABA uptake by binding to the GABA transporter, thereby increasing the extracellular concentration of GABA . This inhibition affects neurotransmission and can lead to various physiological effects. Additionally, this compound has been shown to modulate gene expression by influencing the activity of transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions, but its degradation and long-term effects on cellular function have been observed in both in vitro and in vivo studies . This compound has been shown to induce mutagenic effects in various tester strains, with its mutagenicity increasing over time and at higher concentrations .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to inhibit locomotor activity and modulate neurotransmitter levels . At higher doses, this compound can induce toxic effects, including DNA damage and increased risk of cancer . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including its conversion from arecoline through hydrolysis . It interacts with enzymes such as GABA transaminase and monoamine oxidase, affecting the metabolism of neurotransmitters . These interactions can influence metabolic flux and alter metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It is a substrate for the proton-coupled amino acid transporter 1 (PAT1), which facilitates its uptake into cells . Additionally, this compound can accumulate in certain tissues, affecting its localization and overall distribution within the body .
Subcellular Localization
The subcellular localization of this compound is influenced by various targeting signals and post-translational modifications. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization can affect its activity and function, as well as its interactions with other biomolecules within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Arecaidine hydrochloride can be synthesized through the hydrolysis of arecoline, another alkaloid found in the areca nut. The hydrolysis reaction involves the use of lime (calcium hydroxide) to convert arecoline into arecaidine . The resulting arecaidine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the extraction of arecoline from areca nuts, followed by its hydrolysis and subsequent reaction with hydrochloric acid. The process is optimized for large-scale production to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Arecaidine hydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form secondary amines.
Substitution: this compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions, amines, and thiols are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
Arecaidine hydrochloride is primarily recognized for its effects on the central nervous system and its potential therapeutic applications. Research indicates that it may influence neurotransmitter systems, particularly through interactions with cholinergic receptors.
- Cholinergic Activity : Arecaidine exhibits agonistic properties at muscarinic acetylcholine receptors, which are implicated in cognitive functions and memory. This activity suggests a potential role in treating neurodegenerative diseases such as Alzheimer's disease .
- Analgesic Effects : Studies have shown that arecaidine can modulate pain pathways, indicating its potential as an analgesic agent. This effect is particularly relevant in the context of chronic pain management .
Toxicological Studies
While exploring its therapeutic potential, it is crucial to understand the toxicological profile of this compound. Research has highlighted several adverse effects associated with areca nut consumption, which may extend to its alkaloids, including arecaidine.
- Oral Submucosal Fibrosis (OSF) : Arecaidine has been linked to the development of OSF, a precancerous condition prevalent in individuals who consume areca nut products. This condition is characterized by fibrosis of the oral mucosa and poses significant health risks .
- Carcinogenic Potential : The carcinogenicity of areca nut components, including arecaidine, has been investigated extensively. Evidence suggests a correlation between areca nut use and increased risk of oral squamous cell carcinoma (OSCC) due to the mutagenic properties of its alkaloids .
Analytical Methods for Detection
The detection and quantification of this compound in biological samples have been facilitated by advanced analytical techniques. These methods are essential for both research and clinical applications.
Case Studies
Several case studies provide insights into the applications and effects of this compound:
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Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of arecaidine on neuronal cell lines exposed to oxidative stress. Results indicated that arecaidine could reduce cell death and improve cell viability through antioxidant mechanisms . -
Case Study 2: Pain Management
In an animal model of chronic pain, administration of arecaidine led to significant reductions in pain responses compared to control groups, suggesting its potential utility as an analgesic agent .
Comparison with Similar Compounds
Guvacoline: Another related compound, guvacoline, shares similar pharmacological properties with arecaidine.
Uniqueness of Arecaidine Hydrochloride: this compound is unique due to its specific inhibitory action on gamma-aminobutyric acid reuptake, making it a valuable tool in neuroscience research. Its ability to modulate gamma-aminobutyric acid levels in the brain distinguishes it from other similar compounds.
Biological Activity
Arecaidine hydrochloride, a pyridine alkaloid derived from the areca nut (Areca catechu), has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the compound's pharmacological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
This compound is characterized by its ability to inhibit GABA uptake, acting as a substrate for the H+-coupled amino acid transporter 1 (PAT1) . Its melting point is approximately 260°C, and it has a boiling point of 266.7°C at 760 mmHg .
Pharmacological Effects
1. GABA Uptake Inhibition
this compound is recognized as a potent inhibitor of GABA uptake, which may influence central nervous system (CNS) functions. This inhibition could have implications for treating neurological disorders by modulating neurotransmitter levels .
2. Antagonistic Activity on Muscarinic Acetylcholine Receptors
Recent studies have demonstrated that arecaidine and its derivatives exhibit antagonistic effects on muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. Binding affinity studies revealed that certain hydroxylated esters of arecaidine have nanomolar binding constants for mAChR M1, indicating their potential as selective ligands .
Biological Activity Overview
Case Study: Salivary and Urinary Excretion of Arecaidine
A study involving participants who chewed betel nut indicated that arecaidine levels peaked in saliva within two hours post-consumption, with urinary excretion patterns mirroring salivary concentrations. This suggests a rapid absorption and metabolism of arecaidine following betel nut consumption .
Dose-Response Studies
In vitro studies have assessed the cytotoxic effects of arecaidine across various cell lines. The following table summarizes key findings:
Cell Line | Effect | Arecaidine Concentration | Outcome |
---|---|---|---|
Human endothelial cells | Induced mesenchymal transformation | 5–20 μg/mL | Promoted fibrosis |
Prostate cancer cells | Growth arrest in G2/M phase | >0.4 mM | Significant reduction in cell viability |
Neuronal cells | Induced cell death | 50–200 μM | Increased apoptosis observed |
Properties
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVDNPNYIBGXPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-28-6 | |
Record name | Arecaidine hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6018-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ARECAIDINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP6QLQ4M8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is Arecaidine Hydrochloride quantified in Arecae Pericarpium?
A: A study utilized High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound in Arecae Pericarpium []. The researchers employed a cation-exchange column and an acetonitrile-phosphoric acid mobile phase for separation, achieving accurate and reproducible quantification. This method facilitates quality control and multi-index evaluation of Arecae Pericarpium and its preparations.
Q2: What is the metabolic fate of this compound in a biological system?
A: While the provided abstracts don't directly address the metabolism of this compound, they delve into the metabolic conversion of Arecoline, a closely related alkaloid. Research shows that Arecoline is metabolized in rats into various compounds, including Arecoline 1-oxide, Arecaidine 1-oxide, Arecaidine, N-acetyl-S-(3-carboxy-1-methylpiperid-4-yl)-l-cysteine, and an unidentified metabolite []. This information suggests potential metabolic pathways for this compound, warranting further investigation to confirm its specific metabolic profile.
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